molecular formula C23H33NNaO5P B563115 Fosinoprilat-d5 Sodium Salt CAS No. 1217522-63-8

Fosinoprilat-d5 Sodium Salt

Cat. No.: B563115
CAS No.: 1217522-63-8
M. Wt: 462.513
InChI Key: ZPIVICMRZRGSIT-NNLCYVJISA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fosinoprilat-d5 Sodium Salt is a deuterated form of Fosinoprilat, which is the active metabolite of the prodrug Fosinopril. Fosinoprilat is a potent inhibitor of the angiotensin-converting enzyme, which plays a crucial role in the regulation of blood pressure by converting angiotensin I to angiotensin II. The deuterated form, Fosinoprilat-d5, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Fosinoprilat due to its stability and distinguishable mass spectrometric properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fosinoprilat-d5 Sodium Salt involves the deuteration of Fosinoprilat. The process typically begins with the synthesis of Fosinopril, which is then hydrolyzed to produce Fosinoprilat. Deuteration is achieved by substituting hydrogen atoms with deuterium atoms in the molecular structure. This can be done using deuterated reagents under specific reaction conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is optimized to achieve high yields and efficient deuteration .

Chemical Reactions Analysis

Types of Reactions: Fosinoprilat-d5 Sodium Salt undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include the hydrolyzed acid form of Fosinoprilat-d5 and various oxidation products depending on the oxidizing agents used .

Scientific Research Applications

Fosinoprilat-d5 Sodium Salt is widely used in scientific research due to its unique properties.

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Fosinoprilat-d5 Sodium Salt exerts its effects by inhibiting the angiotensin-converting enzyme. This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor that regulates blood pressure. By inhibiting this enzyme, Fosinoprilat-d5 reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. The molecular targets involved include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .

Comparison with Similar Compounds

  • Fosinoprilat
  • Fosinopril
  • Enalaprilat
  • Lisinopril
  • Ramiprilat

Comparison: Fosinoprilat-d5 Sodium Salt is unique due to its deuterated nature, which provides enhanced stability and distinct mass spectrometric properties compared to its non-deuterated counterparts. This makes it particularly useful in pharmacokinetic and metabolic studies. While other angiotensin-converting enzyme inhibitors like Enalaprilat, Lisinopril, and Ramiprilat also inhibit the same enzyme, Fosinoprilat-d5 offers advantages in research settings due to its isotopic labeling .

Properties

CAS No.

1217522-63-8

Molecular Formula

C23H33NNaO5P

Molecular Weight

462.513

IUPAC Name

sodium;(2S,4S)-4-cyclohexyl-1-[2-[hydroxy-[4-(2,3,4,5,6-pentadeuteriophenyl)butyl]phosphoryl]acetyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C23H34NO5P.Na/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19;/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29);/q;+1/p-1/t20-,21+;/m1./s1/i1D,3D,4D,9D,10D;

InChI Key

ZPIVICMRZRGSIT-NNLCYVJISA-M

SMILES

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)[O-].[Na+]

Synonyms

(4S)-4-Cyclohexyl-1-[2-[hydroxy(4-phenyl-d5-butyl)phosphinyl]acetyl]-L-proline Sodium Salt;  Fosfenopril-d5 Sodium Salt;  Fosinoprilic Acid-d5 Sodium Salt;  SQ 27519-d5 Sodium Salt; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.